4-(Piperidin-4-yl)-1H-indole
Description
Significance of Indole (B1671886) and Piperidine (B6355638) Moieties as Pharmacophores
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in drug discovery. sci-hub.sersc.orgnih.gov It is a versatile pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide array of pharmacological activities. sci-hub.sersc.orgnih.gov The indole ring's unique electronic properties and its ability to mimic the structure of various proteins contribute to its biological promiscuity. sci-hub.seijpsr.com Tryptophan, an essential amino acid, features an indole ring and serves as a precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin. sci-hub.semdpi.com This inherent biological relevance has spurred the development of a vast number of indole-containing therapeutic agents. rsc.orgmdpi.com
Similarly, the piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most important synthetic fragments in drug design. nih.gov Its presence is noted in over twenty classes of pharmaceuticals and a multitude of alkaloids. nih.govencyclopedia.pub The piperidine moiety can influence a compound's physicochemical properties, such as basicity and lipophilicity, which in turn affects its pharmacokinetic profile, including absorption and distribution. ontosight.aiacs.org The flexibility of the piperidine ring allows it to adopt various conformations, enabling optimal interactions with biological targets. nih.gov
The combination of these two pharmacophores into a single scaffold, the indole-piperidinyl moiety, creates a powerful platform for the development of novel therapeutic agents. This hybrid structure often exhibits synergistic or enhanced biological activities compared to its individual components.
Overview of Structural Classes and Biological Relevance in Research
Indole-piperidinyl scaffolds can be categorized into several structural classes based on the point of attachment and the nature of the linkage between the indole and piperidine rings. These structural variations give rise to a diverse range of biological activities, making them a focal point of medicinal chemistry research.
One major class involves the direct linkage of the piperidine ring to the indole core. For instance, compounds with a piperidine ring attached to the 3-position of the indole have been investigated for their potential as neuroactive agents, given their structural resemblance to neurotransmitters. ontosight.ai Another example is the 3-(piperidin-4-yl)-1H-indole scaffold, which has been explored for its antiparasitic activity, particularly against Plasmodium falciparum. ijpsr.com
Another significant class includes indole-carboxamides, where a carboxamide linker connects the indole and piperidine moieties. For example, 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) represents a class of allosteric modulators of the cannabinoid CB1 receptor. nih.gov Research in this area has led to the identification of potent modulators with potential applications in various physiological processes. nih.gov
Furthermore, indole-2-carboxamides have been synthesized and evaluated as dual inhibitors of EGFR and CDK2, showing promising antiproliferative activity in cancer cell lines. nih.gov The substitution pattern on both the indole and piperidine rings plays a crucial role in determining the potency and selectivity of these compounds. nih.gov
The biological relevance of these scaffolds extends to a wide spectrum of therapeutic areas, including:
Anticancer: Derivatives of 2-phenyl-3-(piperidin-4-yl)-1H-indole have demonstrated efficacy against various cancer cell lines.
Antimicrobial: Indole-piperidine derivatives have been investigated as potential antimicrobial agents. ontosight.ai
Antiviral: The indole nucleus is a component of some antiviral drugs. mdpi.com
Central Nervous System (CNS) Disorders: The structural similarity of indole-piperidines to neurotransmitters makes them promising candidates for treating neurological and psychiatric conditions. ontosight.aiontosight.ai
Anti-inflammatory: Certain indole derivatives possess anti-inflammatory properties. mdpi.comontosight.ai
The following table provides a summary of representative indole-piperidinyl structural classes and their associated biological activities:
| Structural Class | Linkage | Example Compound | Biological Relevance |
| 3-Substituted Indoles | Direct | 3-(Piperidin-4-yl)-1H-indole | Antiparasitic ijpsr.com |
| Indole-2-Carboxamides | Amide | 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | CB1 Receptor Allosteric Modulator nih.gov |
| Indole-2-Carboxamides | Amide | 5-Chloro-3-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | EGFR/CDK2 Dual Inhibitor (Anticancer) nih.gov |
| 2-Phenyl-3-Substituted Indoles | Direct | 2-Phenyl-3-(piperidin-4-yl)-1H-indole | Anticancer |
| 3-Propyl Indoles | Propyl | 3-(3-(Piperidin-1-yl)propyl)indoles | 5-HT1D Receptor Ligands acs.org |
Research Trajectory of 4-(Piperidin-4-yl)-1H-indole and Related Analogues
The specific compound this compound has been a subject of interest in medicinal chemistry research, primarily due to its structural relationship to biologically active molecules. The chemical structure consists of a piperidine ring attached at the 4-position of the indole nucleus. ontosight.ai
Research into analogues of this compound has explored the impact of substitutions on both the indole and piperidine rings. For example, the synthesis of 1-(1-pyridin-2-ylmethyl-piperidin-4-yl)-1H-indole was developed as a key intermediate for a protein kinase C inhibitor. acs.org This highlights the utility of the this compound scaffold as a building block for more complex molecules with specific biological targets.
Furthermore, studies on related 3-(piperidin-4-yl)-1H-indoles have provided valuable structure-activity relationship (SAR) data. ijpsr.com These studies have shown that modifications to the piperidinyl nitrogen can significantly impact biological activity. ijpsr.com For instance, research on a series of 3-piperidin-4-yl-1H-indoles against Plasmodium falciparum revealed that the parent compound was intolerant to most N-piperidinyl modifications. ijpsr.com
The synthesis of this compound and its derivatives often involves multi-step processes. Common synthetic strategies include the Fischer indole synthesis, which involves the condensation of a substituted phenylhydrazine (B124118) with a piperidone derivative. Other methods may utilize palladium-catalyzed cross-coupling reactions to form the bond between the indole and piperidine rings. ontosight.ai
The research on this compound and its analogues is ongoing, with a focus on exploring its potential in various therapeutic areas. The structural insights gained from these studies contribute to the broader understanding of the indole-piperidinyl scaffold and its potential for drug discovery.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4-piperidin-4-yl-1H-indole |
InChI |
InChI=1S/C13H16N2/c1-2-11(10-4-7-14-8-5-10)12-6-9-15-13(12)3-1/h1-3,6,9-10,14-15H,4-5,7-8H2 |
InChI Key |
CXKVBJWYKLHQNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C3C=CNC3=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Piperidin 4 Yl 1h Indole
Established Synthetic Routes for the Core 4-(Piperidin-4-yl)-1H-indole Scaffold
The construction of the this compound core can be achieved through several established synthetic pathways. These methods often involve either the formation of the indole (B1671886) ring onto a pre-existing piperidine (B6355638) or the modification of a precursor to form the piperidine ring.
Multi-Step Synthesis Approaches
Multi-step syntheses are fundamental in constructing the this compound scaffold. A common strategy is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine (B124118) with a piperidin-4-one derivative under acidic conditions. rsc.org This method is highly versatile, allowing for the introduction of various substituents on the indole ring by starting with appropriately substituted phenylhydrazines.
Another significant multi-step approach is the Leimgruber–Batcho indole synthesis. This method utilizes a 2-(2,2-dimethoxyethyl)benzenamine intermediate which reacts with a piperidinone derivative. vulcanchem.comacs.org The synthesis proceeds through the formation of an enamine, followed by cyclization to form the indole core. acs.org This route is noted for its efficiency and applicability in large-scale production. acs.org
A patented process highlights a multi-step synthesis that employs a Grignard reagent, such as isopropylmagnesium chloride, to facilitate the coupling of precursor molecules. This method also incorporates the use of a benzyloxycarbonyl (Cbz) protecting group for the piperidine nitrogen, which is later removed to yield the final compound.
| Synthetic Approach | Key Intermediates | Reagents/Conditions | Typical Yield |
| Fischer Indole Synthesis | Phenylhydrazine derivatives, 4-piperidone (B1582916) | Acidic conditions | 68% |
| Leimgruber–Batcho Synthesis | 2-(2,2-Dimethoxyethyl)benzenamine, 1-(2-pyridinylmethyl)-4-piperidinone | Acidic conditions, crystallization | 78% acs.org |
| Grignard-mediated Coupling | Formula (C1) and (C2) compounds | Isopropylmagnesium chloride, Cbz-Cl | High yield |
Reductive Amination Strategies
Reductive amination serves as a key strategy for the synthesis of the this compound scaffold, particularly when coupling a pre-formed indole moiety with a piperidine precursor. A prevalent method involves the reaction of an appropriate indole derivative with 4-piperidone in the presence of a reducing agent. mdpi.comorganic-chemistry.org Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly used reagent for this transformation due to its mild nature and high selectivity. mdpi.com
In some synthetic sequences, reductive amination is employed to introduce a substituent onto the piperidine nitrogen of a pre-existing this compound core. mdpi.com This highlights the versatility of this reaction in both the formation of the core structure and its subsequent derivatization.
| Reactants | Reducing Agent | Solvent | Key Features |
| Indole derivative, 4-piperidone | Sodium triacetoxyborohydride | Dichloromethane | Mild and selective reduction mdpi.com |
| 4-Piperidinone, Pyridin-2-ylmethanamine | Sodium triacetoxyborohydride | Dichloromethane | Formation of a key intermediate for further cyclization |
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a crucial method for the synthesis of this compound, typically involving the reduction of a pyridine (B92270) or tetrahydropyridine (B1245486) precursor. sci-hub.semdpi.com One common approach is the hydrogenation of 4-(pyridin-4-yl)-1H-indole or its derivatives over a platinum or palladium catalyst. thieme-connect.com For instance, 7-methyl-2-pyridin-3-yl-1H-indole hydrochloride can be hydrogenated using platinum(IV) oxide in methanol (B129727) to selectively reduce the pyridine ring, affording the corresponding piperidinyl indole in high yield. thieme-connect.com
Another application of catalytic hydrogenation is the reduction of a 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole intermediate. nih.govx-mol.com This intermediate, often formed from the condensation of an indole with 4-piperidone, is subsequently hydrogenated, commonly with a palladium on carbon (Pd/C) catalyst, to yield the saturated piperidine ring of the final product. sci-hub.senih.gov
| Substrate | Catalyst | Solvent | Conditions | Yield |
| 7-Methyl-2-pyridin-3-yl-1H-indole hydrochloride | Platinum(IV) oxide | Methanol | 35-50 psi H₂, room temperature | 95% thieme-connect.com |
| 2-[3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]ethanesulfonicacidbenzylmethylamide | 10% Pd/C | Methanol | 5 bar H₂, room temperature | 85% sci-hub.se |
| 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-D₅ | Catalytic Hydrogenation | Not specified | Not specified | Not specified nih.govx-mol.com |
Functionalization and Derivatization Strategies
Once the this compound scaffold is synthesized, it can undergo various chemical transformations to introduce new functional groups. These modifications are typically directed at the piperidine nitrogen or the indole ring.
N-Alkylation and N-Acylation of the Piperidine Nitrogen
The secondary amine of the piperidine ring in this compound is a nucleophilic center that readily undergoes N-alkylation and N-acylation reactions. N-alkylation can be achieved by reacting the parent compound with alkyl halides in the presence of a base, such as sodium hydride, in a solvent like dimethylformamide (DMF). This allows for the introduction of a wide range of alkyl and substituted alkyl groups. Chiral reagents can also be used for N-alkylation to synthesize specific diastereomers. nih.gov
N-acylation is another common transformation, where the piperidine nitrogen is reacted with acylating agents like acyl chlorides or anhydrides. ambeed.com These reactions are often carried out in the presence of a base to neutralize the acid byproduct. For example, acylation with phenoxyacetyl chlorides has been reported to proceed in high yield. mdpi.com
| Reaction Type | Reagents | Conditions | Product |
| N-Alkylation | Alkyl halide, NaH | DMF, 60–80°C | N-Alkylated piperidine derivatives |
| N-Acylation | Phenoxyacetyl chloride, NaH | CH₂Cl₂, 0°C | N-Acylated piperidine derivatives mdpi.com |
| N-Alkylation (Chiral) | (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide | Acetonitrile (B52724), 45°C | Diastereomeric N-alkylated products nih.gov |
Electrophilic Substitution Reactions on the Indole Ring
The indole ring of this compound is electron-rich and susceptible to electrophilic substitution reactions. bhu.ac.in The preferred site of substitution is typically the C-3 position, but if this position is occupied, substitution can occur at other positions on the pyrrole (B145914) or benzene (B151609) ring. bhu.ac.in
Examples of electrophilic substitution on related indole scaffolds include bromination and Friedel-Crafts acylation. Bromination using reagents like Br₂ in the presence of a Lewis acid such as FeCl₃ can lead to substitution on the indole ring. Friedel-Crafts acylation, using an acyl chloride and a Lewis acid like AlCl₃, has been shown to occur at the C-2 position in some 3-substituted indoles. It is important to note that the reaction conditions can significantly influence the regioselectivity of these substitutions. The presence of the piperidinyl substituent can also affect the reactivity and orientation of the incoming electrophile.
| Reaction Type | Electrophile | Conditions | Regioselectivity |
| Bromination | Br₂, FeCl₃ | CHCl₃, 25°C | C-4 and C-6 positions |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Nitromethane, 0°C to rt | Predominantly C-2 |
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and they have been extensively utilized in the synthesis of functionalized indole derivatives.
The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is a versatile method for introducing aryl or heteroaryl groups onto the indole or piperidine rings. lmaleidykla.lt For instance, the coupling of a bromo-substituted indole with an appropriate boronic acid or ester can be employed to synthesize various analogs. lmaleidykla.lt Microwave-assisted Suzuki-Miyaura couplings have been shown to significantly shorten reaction times and improve yields for the arylation of halogenated indoline (B122111) derivatives. lmaleidykla.lt The choice of catalyst, such as Pd(PPh₃)₄, and base is crucial for the success of these reactions. lmaleidykla.lt The reaction conditions are generally mild and tolerate a wide range of functional groups. nih.gov
The Buchwald-Hartwig amination is another indispensable palladium-catalyzed reaction for the formation of C-N bonds. researchgate.net This reaction is particularly useful for the N-arylation of the indole ring or for coupling the piperidine nitrogen with an aryl or heteroaryl halide. nih.gov The selection of the appropriate palladium catalyst and ligand, such as Xantphos, is critical for achieving high yields and preventing side reactions. Optimization of reaction parameters, including solvent (e.g., toluene, DMF), temperature (typically 80–120 °C), and base, is essential for efficient coupling. This methodology has been successfully applied in the synthesis of complex molecules and is a cornerstone of modern medicinal chemistry. researchgate.netacs.org
| Reaction Type | Reactants | Catalyst/Ligand | Key Features | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Bromo-substituted indole and arylboronic acid | Pd(PPh₃)₄ | Forms C-C bonds, microwave assistance can improve efficiency. | lmaleidykla.lt |
| Buchwald-Hartwig Amination | Indole and aryl halide | Pd(OAc)₂/Xantphos | Forms C-N bonds, crucial for N-arylation of the indole. |
Other Regioselective Modifications
Beyond palladium-catalyzed reactions, other methods for regioselective modification of the this compound scaffold are crucial for creating diverse chemical libraries. The inherent reactivity of the indole ring allows for functionalization at various positions.
The C3 position of the indole is particularly susceptible to electrophilic substitution. However, directing groups can be employed to achieve regioselective functionalization at other positions of the indole nucleus. For instance, the use of a pivaloyl directing group at the C3 position can facilitate regioselective C4-arylation. nih.gov Similarly, ruthenium-catalyzed reactions have been developed for the direct diamidation of 3-carbonylindoles at the C4 and C5 positions. rsc.org
Modifications of the piperidine ring are also a key strategy for diversification. N-alkylation of the piperidine nitrogen is a common transformation, often achieved through reductive amination or reaction with alkyl halides. mdpi.com The choice of reagents and reaction conditions can influence the stereochemical outcome of these modifications.
Stereoselective Synthesis of Chiral Indole-Piperidinyl Derivatives
Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. Therefore, the stereoselective synthesis of chiral this compound derivatives is of great importance.
One approach to obtaining enantiomerically pure compounds involves the use of chiral auxiliaries. For example, racemic mixtures of 3-(piperidin-3-yl)-1H-indole derivatives can be N-alkylated with a chiral reagent to form diastereomeric mixtures, which can then be separated by chromatography. mdpi.com Subsequent removal of the chiral auxiliary yields the desired enantiomers. mdpi.com
Asymmetric catalysis offers a more efficient route to chiral molecules. For example, asymmetric hydrogenation using chiral rhodium or ruthenium catalysts with ligands like BINAP can produce enantiomerically enriched piperidine derivatives. Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of complex heterocyclic systems, including those containing the piperidine ring. helsinki.fi
| Method | Description | Key Aspect | Reference |
|---|---|---|---|
| Chiral Auxiliary | N-alkylation of a racemic piperidine-indole with a chiral reagent to form separable diastereomers. | Chromatographic separation of diastereomers. | mdpi.com |
| Asymmetric Hydrogenation | Use of chiral metal catalysts (e.g., Ru, Rh) with chiral ligands (e.g., BINAP) for enantioselective reduction. | Generation of a specific enantiomer directly. | |
| Organocatalysis | Employment of small chiral organic molecules to catalyze enantioselective transformations. | Metal-free and often milder reaction conditions. | helsinki.fi |
Industrial Scale-Up Considerations and Process Optimization in Synthesis
The transition from laboratory-scale synthesis to industrial production presents numerous challenges that require careful consideration and process optimization. For the synthesis of this compound and its derivatives, key considerations include cost-effectiveness, safety, and environmental impact.
One of the primary goals in process optimization is to develop efficient and scalable synthetic routes. This often involves minimizing the number of synthetic steps, using readily available and inexpensive starting materials, and maximizing yields. researchgate.net For example, the Leimgruber-Batcho indole synthesis has been utilized for the large-scale production of related indole derivatives. acs.org
The choice of reagents and solvents is also critical. Whenever possible, hazardous reagents should be replaced with safer alternatives, and the use of environmentally benign solvents is encouraged. acs.org The development of one-pot procedures, where multiple reaction steps are carried out in a single reactor without isolation of intermediates, can significantly improve efficiency and reduce waste. acs.org
Purification methods must also be scalable. Crystallization is often preferred over chromatography for large-scale purification due to its lower cost and environmental impact. acs.org Developing robust crystallization processes that consistently provide the desired product with high purity is a key aspect of process development. acs.org
Novel Synthetic Approaches and Methodology Development
The field of organic synthesis is constantly evolving, with new methodologies being developed to access complex molecules with greater efficiency and selectivity. For the synthesis of this compound, several novel approaches have been reported.
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single reaction vessel to form a complex product, offer a highly efficient approach to building molecular complexity. mdpi.com A multicomponent approach for the synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one has been developed, showcasing the potential of MCRs in generating diverse heterocyclic scaffolds. mdpi.com
The development of new catalytic systems and the application of existing catalysts to new transformations are also at the forefront of synthetic methodology development. For example, the use of glycine (B1666218) as a transient directing group has enabled the regioselective C4-arylation of indoles. nih.gov Furthermore, novel catalytic systems are continuously being explored for cross-coupling reactions to improve their scope and efficiency. nih.gov
Spectroscopic and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-(Piperidin-4-yl)-1H-indole. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, while advanced two-dimensional (2D) techniques are employed for unambiguous signal assignment. ipb.ptresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for both the indole (B1671886) and piperidine (B6355638) moieties. Protons on the aromatic indole ring typically resonate in the downfield region between δ 6.5 and 7.5 ppm. vulcanchem.com The protons of the piperidine ring, being aliphatic, appear further upfield, generally in the range of δ 3.0 to 4.0 ppm. vulcanchem.com The N-H proton of the indole ring gives a characteristic signal whose chemical shift can be solvent-dependent. ipb.pt
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. For related indole derivatives, the carbon atoms of the triazole ring have been identified at specific ppm values, which aids in confirming the core structure. mdpi.com Predicted ¹³C NMR data for similar structures show distinct signals for the piperidine and indole carbons. np-mrd.org
Advanced 2D NMR Techniques: For complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. ipb.ptresearchgate.net
COSY spectra establish correlations between protons that are coupled to each other, helping to map out the spin systems within the piperidine and indole rings.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons bearing hydrogen atoms.
HMBC spectra show correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the different fragments of the molecule, such as linking the piperidine ring to the correct position on the indole core. ipb.pt
| Nucleus | Structural Moiety | Typical Chemical Shift (δ) ppm | Reference |
|---|---|---|---|
| ¹H | Indole Aromatic Protons | 6.5 - 7.5 | vulcanchem.com |
| ¹H | Piperidine Aliphatic Protons | 3.0 - 4.0 | vulcanchem.com |
| ¹H | Indole NH Proton | 10.5 - 11.5 | |
| ¹³C | Indole Carbons | 100 - 140 | escholarship.org |
| ¹³C | Piperidine Carbons | 25 - 50 | np-mrd.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation patterns.
High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion. For this compound, the protonated molecule ([M+H]⁺) is observed with a mass-to-charge ratio (m/z) of 201.1386, which is consistent with its molecular formula, C₁₃H₁₆N₂. vulcanchem.com
Electron ionization (EI) mass spectrometry causes more extensive fragmentation, providing a characteristic fingerprint for the molecule. researchgate.netnih.gov The fragmentation patterns of piperidin-indole derivatives typically involve the initial cleavage of the bonds connecting the two ring systems. This leads to fragment ions corresponding to the indole moiety and the piperidine ring. The stability of the aromatic indole system often results in its corresponding fragment being a prominent peak in the spectrum. Further fragmentation of the piperidine ring can occur through ring-opening and subsequent rearrangements.
| Technique | Ion | Observed m/z | Information Provided | Reference |
|---|---|---|---|---|
| ESI-MS | [M+H]⁺ | 201.1386 | Molecular Weight Confirmation | vulcanchem.com |
| EI-MS | Fragment Ions | Variable | Structural Fragmentation Pattern | researchgate.net |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of a related indole derivative, Naratriptan, which contains the 3-(1-methylpiperidin-4-yl)-1H-indole structure, provides insight into the expected vibrational modes. researchgate.net For piperidin-indole compounds, the key characteristic absorption bands include:
N-H Stretch: The stretching vibration of the nitrogen-hydrogen bond in the indole ring typically appears as a distinct band in the region of 3200–3500 cm⁻¹.
Aromatic C-H Stretch: The carbon-hydrogen stretching vibrations from the indole ring's aromatic system are generally observed in the 3000–3100 cm⁻¹ region.
Aliphatic C-H Stretch: The C-H stretching vibrations from the saturated piperidine ring appear in the 2800–3000 cm⁻¹ range.
N-H Bend: The bending vibration for the secondary amine in the indole ring can be seen at approximately 1600 cm⁻¹.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Indole N-H | Stretch | 3200 - 3500 | |
| Aromatic C-H | Stretch | 3000 - 3100 | |
| Aliphatic C-H | Stretch | 2800 - 3000 | |
| Indole N-H | Bend | ~1600 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid crystalline state. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions that stabilize the crystal lattice.
Systematic crystallographic studies on similar 3-(piperidin-3-yl)-1H-indole derivatives have been successful in determining not only the molecular structure of racemates but also the absolute configuration of individual enantiomers. nih.gov
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for the isolation and purity assessment of this compound. These techniques separate the target compound from starting materials, byproducts, and other impurities.
Isolation: Flash column chromatography is a standard method for the purification of piperidin-indole derivatives on a laboratory scale. escholarship.orgnih.gov Silica gel is a common stationary phase, and elution is typically performed using a solvent system such as a gradient of ethyl acetate (B1210297) in hexane (B92381) or methanol (B129727) in dichloromethane. uniurb.it Following chromatography, recrystallization can be employed to obtain the compound in high purity.
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final compound. nih.gov A common setup involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer. nih.gov Detection is typically achieved using a UV detector set at a wavelength where the indole chromophore absorbs strongly. nih.gov The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all observed peaks. For a compound to be considered pure, this value is generally expected to be ≥95%. escholarship.org Thin-Layer Chromatography (TLC) is also used for rapid monitoring of reaction progress and purity evaluation. nih.gov
Structure Activity Relationship Sar Studies of 4 Piperidin 4 Yl 1h Indole Analogues
Influence of Indole (B1671886) Ring Substitution Patterns on Biological Activity
The point of attachment of the piperidine (B6355638) ring to the indole core significantly influences the biological activity of the resulting compound. While the 4-substituted indole is the primary focus, comparisons with other positional isomers, such as 2- and 3-substituted indoles, provide valuable SAR insights.
Research has shown that the substitution pattern on the indole ring can dramatically alter receptor affinity and functional activity. For instance, in the context of nociceptin (B549756) opioid receptor (NOP) ligands, 2-substituted N-piperidinyl indoles generally exhibit higher binding affinities at both NOP and mu-opioid (MOP) receptors compared to their 3-substituted counterparts. nih.gov Molecular docking studies suggest that 2-substituted indoles may occupy a minor hydrophobic pocket within the receptor, contributing to this enhanced affinity. nih.gov Furthermore, 2-substitution tends to produce NOP full agonists, whereas 3-substitution often results in partial agonists. nih.gov
In the realm of cannabinoid receptor (CB1) allosteric modulators, the indole ring itself is crucial for maintaining high binding affinity to the allosteric site. nih.govnih.gov However, the substituents at the C3 position of indole-2-carboxamides have a significant impact on the allosteric modulation of the orthosteric site. nih.govnih.gov This highlights that even when the primary linkage is not at the 4-position, substitutions at other positions on the indole ring can have profound effects on the molecule's interaction with its target.
The following table summarizes the positional isomerism effects on receptor binding:
| Compound Class | Substitution Position | Effect on Biological Activity | Receptor Target |
|---|---|---|---|
| N-piperidinyl indoles | C2-substitution | Higher binding affinity, full agonism | NOP, MOP |
| N-piperidinyl indoles | C3-substitution | Lower binding affinity, partial agonism | NOP, MOP |
The introduction of halogen atoms to the indole ring is a common strategy to modulate the physicochemical properties and biological activity of 4-(piperidin-4-yl)-1H-indole analogues. Halogenation can influence lipophilicity, metabolic stability, and receptor binding interactions.
Studies on various indole derivatives have demonstrated that halogenation can lead to enhanced receptor affinity and selectivity. For example, in a series of aporphine (B1220529) alkaloids, halogenation at the C-3 position of predicentrine led to a significant increase in affinity for D1-like dopaminergic receptors with some selectivity over D2-like receptors. nih.gov Similarly, for 3-(1-naphthoyl)indoles, halogenation of the naphthoyl moiety can result in high CB1 receptor affinity. researchgate.net
In the context of CB1 receptor allosteric modulators, the presence of an electron-withdrawing group, such as a halogen, at the C5 position of the indole ring is a key structural requirement. acs.org For instance, moving a chloro group from the C5 to the C6 position of an indole-2-carboxamide drastically reduces binding affinity. acs.org However, inactive analogues containing electron-withdrawing groups like halogens have also been reported, indicating that the effect of halogenation is context-dependent. acs.org
The table below illustrates the effects of halogenation on receptor affinity:
| Compound Series | Halogen Position | Effect on Receptor Affinity | Receptor |
|---|---|---|---|
| Predicentrine derivatives | C-3 | Increased D1 affinity | Dopamine (B1211576) D1 |
| 3-(1-Naphthoyl)indoles | Naphthoyl ring | High CB1 affinity | Cannabinoid CB1 |
| Indole-2-carboxamides | C-5 | Critical for high affinity | Cannabinoid CB1 |
The electronic properties of substituents on the indole ring, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), play a pivotal role in determining the biological activity of this compound analogues.
In the development of anti-Trypanosoma cruzi agents based on 1H-indole-2-carboxamides, it was found that small, aliphatic EDGs (e.g., methyl, cyclopropyl, ethyl, methoxy) at the 5'-position of the indole core were favored, showing moderate to good potency. acs.org Conversely, analogues bearing EWGs such as halogens and the trifluoromethyl group at the same position were inactive. acs.org This suggests that increased electron density on the indole ring is beneficial for this particular biological activity.
Conversely, for other target classes, EWGs can be advantageous. For instance, in the synthesis of 2-amino-4-(1H-indol-3-yl)-4H-chromene-3-carbonitriles, indoles with electron-withdrawing substituents generally exhibited enhanced reactivity. nih.gov Similarly, for some anticancer indole derivatives, EWGs at the C-8 position were found to be more favorable for activity. sci-hub.se
The table below summarizes the impact of electron-withdrawing and electron-donating groups:
| Compound Class | Substituent Type | Position | Effect on Activity |
|---|---|---|---|
| 1H-Indole-2-carboxamides | EDG (methyl, ethyl, methoxy) | 5' | Moderate to good potency |
| 1H-Indole-2-carboxamides | EWG (halogens, CF3) | 5' | Inactive |
| 2-Amino-4-(1H-indol-3-yl)-4H-chromenes | EWG | Indole ring | Enhanced reactivity |
Role of Piperidine Ring Substitutions in Receptor Binding and Modulation
The piperidine moiety of this compound analogues is a key structural element that can be readily modified to fine-tune the pharmacological properties of the molecule. Substitutions on the piperidine nitrogen and the conformation of the piperidine ring itself have been shown to be critical for receptor binding and modulation of biological activity.
The substituent on the piperidine nitrogen (N-substituent) can significantly influence the pharmacological profile of this compound analogues. The nature of this substituent can affect potency, selectivity, and even the mode of action (e.g., agonist vs. antagonist).
In a series of compounds targeting the σ1 receptor, 1-methylpiperidines displayed particularly high affinity and selectivity over the σ2 subtype, while piperidines with a proton, a tosyl moiety, or an ethyl group showed considerably lower σ1 affinity. researchgate.net This highlights the importance of a small, lipophilic N-substituent for optimal interaction with the σ1 receptor.
For CB1 receptor allosteric modulators, modifications of the piperidine N-substituent can also have a profound impact. For example, in a series of indole-butyl-amine derivatives, modifications to the piperidine ring were shown to influence the binding conformations and potencies of these allosteric inhibitors. mdpi.com In some cases, N-acylated derivatives suffered from high microsomal clearance, whereas a variety of basic amines derived from the piperidine showed acceptable metabolic properties. semanticscholar.org
The table below shows the effect of N-substituent modulations:
| Compound Series | N-Substituent | Effect on Pharmacological Profile | Receptor Target |
|---|---|---|---|
| 4-(2-Aminoethyl)piperidines | 1-Methyl | High affinity and selectivity | σ1 |
| 4-(2-Aminoethyl)piperidines | H, Tosyl, Ethyl | Lower affinity | σ1 |
| Indole-butyl-amines | Varied | Influences binding and potency | CB1 (allosteric) |
| Piperidine derivatives | N-Acyl | High clearance | Various |
The three-dimensional shape of the piperidine ring and its orientation relative to the indole core are crucial for optimal receptor interaction. Conformational analysis, often aided by computational modeling, provides valuable insights into the preferred spatial arrangement of the molecule for binding.
For a series of spiro[piperidine-4,1'-pyrido[3,4-b]indoles], conformational analysis revealed a trend distinguishing between active and inactive compounds. nih.gov The active compounds predominantly adopted an "open" conformation where the benzene (B151609) ring was exposed for interaction. nih.gov
In another study on fluorinated piperidines, it was found that the conformational behavior is influenced by a delicate interplay of electrostatic interactions, hyperconjugation, and steric factors. d-nb.info The introduction of a fluorine atom can significantly alter the conformational preferences of the piperidine ring, which in turn can affect its binding to a receptor. d-nb.info Computational modeling of 2-phenyl-3-(piperidin-4-yl)-1H-indole has also been used to determine the most stable conformation, including the preferred chair conformation of the piperidine ring.
The table below summarizes findings from conformational analysis:
| Compound Series | Key Conformational Feature | Impact on Activity |
|---|---|---|
| Spiro[piperidine-4,1'-pyrido[3,4-b]indoles] | "Open" conformation of benzene ring | Active compounds |
| Fluorinated piperidines | Axial vs. equatorial fluorine | Influences binding |
Linker Length and Flexibility in Indole-Piperidinyl Conjugates
In the design of bioactive conjugates based on the this compound scaffold, the linker connecting the core structure to other pharmacophoric elements is a key determinant of activity. The length, rigidity, and chemical nature of this linker profoundly influence how the molecule interacts with its biological target.
Research into various indole-based compounds has consistently shown that the linker is not merely a spacer but an active contributor to the binding affinity and selectivity profile. For instance, in the development of allosteric modulators for the cannabinoid receptor 1 (CB1), studies on indole-2-carboxamides, a related scaffold, demonstrated that the linker between the amide bond and a phenyl ring was crucial. Shortening or elongating the linker from an ethylene (B1197577) group resulted in a complete loss of allosteric modulation activity acs.org. This highlights the precise spatial requirements for effective interaction.
Further SAR studies have elaborated on the sensitivity of biological activity to linker length. In one series of 1H-indole-2-carboxamides, the activity of dialkylamino analogs was found to increase when moving from a methyl to an ethyl group, but then decline as the side chain was extended further to a propyl group nih.gov. This suggests an optimal linker length for fitting into the target's binding pocket. Similarly, in the development of dopamine D3 receptor ligands, four- to six-atom chains were found to be optimal for D2 receptor affinity, with a butoxy linker being particularly favorable researchgate.net.
The flexibility of the linker is also a critical parameter. While flexible linkers, such as simple alkyl chains, can allow the molecule to adopt various conformations to fit a binding site, they can also come with an entropic penalty upon binding. In contrast, more rigid linkers can pre-organize the pharmacophores in a bioactive conformation, potentially increasing affinity. However, this rigidity can also prevent the molecule from adapting to the specific topology of the receptor. In the context of developing antileishmanial agents, the size of the linker chain in gem-dithioacetylated indole derivatives was found to be a relevant structural feature for activity mdpi.com.
The introduction of heteroatoms (e.g., oxygen, nitrogen) into the linker can modify its properties, such as polarity and hydrogen bonding capacity, further influencing the compound's pharmacokinetic and pharmacodynamic profile. For example, the development of indole hybrids as potential treatments for neurodegenerative diseases involved investigating various modifications in the linker length between the indole and other ring systems, which generally resulted in altered activity mdpi.com.
Table 1: Impact of Linker Modification on Biological Activity of Indole Analogues
| Lead Scaffold | Linker Modification | Observation | Reference |
| Indole-2-carboxamide | Shortening or elongating the ethylene linker between the amide and phenyl ring. | Abolished allosteric modulation at the CB1 receptor. | acs.org |
| 1H-indole-2-carboxamide | Varying N-alkyl chain length in dialkylamino analogs (methyl, ethyl, propyl). | Activity peaked with the ethyl group and declined with the propyl group. | nih.gov |
| Indole-based D2R Ligands | Varying chain length. | Four- to six-atom chains were found to be optimal for D2 receptor affinity. | researchgate.net |
| gem-dithioacetylated indole | Altering the size of the linker chain. | The size was a relevant structural feature for antileishmanial activity. | mdpi.com |
Ligand Efficiency and Druglikeness Principles in SAR Optimization
Modern drug discovery heavily relies on quantitative principles to guide the optimization of lead compounds. Among the most valuable tools are metrics that assess "druglikeness" and ligand efficiency (LE). These principles are crucial for transforming a potent binder into a viable drug candidate by ensuring a balance between activity and favorable physicochemical properties, which are essential for absorption, distribution, metabolism, and excretion (ADME). researchgate.netnih.gov
Ligand efficiency (LE) is a metric that relates the binding affinity of a compound to its size, typically measured by the number of heavy (non-hydrogen) atoms (HA). It is calculated as the binding free energy divided by the number of heavy atoms core.ac.uk. The goal is to identify compounds that achieve high potency with minimal molecular size, as excessive size can negatively impact pharmacokinetic properties. Most approved oral drugs exhibit an LE value around 0.3 kcal/mol per heavy atom researchgate.net.
Lipophilic Ligand Efficiency (LLE), also known as LipE, is another critical parameter that normalizes potency for lipophilicity (logP or logD). It is generally calculated as pIC50 (or pKi) minus logP core.ac.uk. High lipophilicity is often associated with promiscuity (binding to multiple targets), metabolic instability, and toxicity. Therefore, optimizing for a high LLE value helps to increase potency while controlling lipophilicity. An LLE value greater than 4 or 5 is often considered desirable acs.org.
In silico tools and scoring functions are often employed to predict these properties. For example, the ligand efficiency-dependent lipophilicity (LELP) score has been used to predict the druglikeness of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, where favorable values were identified for promising candidates acs.org. These efficiency metrics provide a rational framework for making strategic decisions in SAR studies, guiding chemists to select modifications that provide the most significant gain in binding energy per added atom while maintaining drug-like properties. researchgate.net
Table 2: Key Ligand Efficiency Metrics in Drug Discovery
| Metric | Formula | Purpose | Ideal Range | Reference |
| Ligand Efficiency (LE) | ΔG / HA (Binding free energy / Heavy Atom count) | To assess the binding potency per atom, favoring smaller, more efficient binders. | ~0.3 kcal/mol/atom | researchgate.net |
| Lipophilic Ligand Efficiency (LLE) | pActivity - logP (or logD) | To assess potency relative to lipophilicity, guiding development away from excessive lipophilicity. | > 4-5 | acs.org |
Molecular Pharmacology and Preclinical Biological Research
Receptor Binding Profiles and Affinity Determinations (In Vitro)
The interaction of 4-(Piperidin-4-yl)-1H-indole and its analogs with various neurotransmitter and other receptor systems has been a subject of significant research, revealing a complex and often potent binding affinity profile.
Neurotransmitter Receptor Interactions (e.g., Serotonin (B10506), Dopamine)
Derivatives of the this compound scaffold have demonstrated notable affinity for both serotonin (5-HT) and dopamine (B1211576) receptors, which are crucial targets in the treatment of neuropsychiatric disorders.
Serotonin Receptors: The indole (B1671886) moiety is a well-established pharmacophore for serotonin receptors due to its structural resemblance to serotonin. Research into indolealkylpiperazine derivatives has highlighted the importance of this structural component for high-affinity binding to 5-HT1A receptors. Modifications to the indole ring, such as the inclusion of a 5-cyano group, have been shown to enhance affinity for the 5-HT1A receptor. Molecular docking studies suggest that the NH group of the indole can form a hydrogen bond with key residues within the receptor's binding pocket.
While specific Ki values for the parent compound this compound are not extensively documented in publicly available literature, the broader class of indole-containing compounds shows a wide range of affinities for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C. For instance, certain arylpiperazinyl derivatives of coumarin have displayed high affinities for 5-HT1A receptors, with Ki values in the nanomolar range.
Dopamine Receptors: The piperidine (B6355638) portion of the molecule is a common feature in many dopamine receptor ligands. Structure-activity relationship (SAR) studies of 4-heterocyclylpiperidines have led to the discovery of potent and selective ligands for the dopamine D4 receptor. Similarly, investigations into N-phenylpiperazine analogs have yielded compounds with high affinity for the D3 receptor subtype over the D2 subtype. The nature of the substituent on the piperidine nitrogen is a critical determinant of both affinity and selectivity for dopamine receptor subtypes. For example, the incorporation of a phenethyl group on the piperidine nitrogen has been found to be optimal for D4 affinity.
Interactive Data Table: Representative Binding Affinities of Indole and Piperidine Derivatives for Serotonin and Dopamine Receptors
| Compound Class | Receptor Subtype | Binding Affinity (Ki) |
| Arylpiperazinyl coumarin derivatives | 5-HT1A | 0.5 - 1.5 nM |
| 5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole | Dopamine D4 | < 1 nM (>500-fold selectivity over D2) |
| N-phenylpiperazine analogs | Dopamine D3 | 1.4 - 43 nM |
Note: The data presented are for derivatives and structurally related compounds, not for this compound itself, and are intended to be illustrative of the potential binding profiles.
Opioid Receptor Subtype Selectivity (e.g., NOP, MOP)
The this compound scaffold has been extensively explored in the development of ligands for opioid receptors, particularly the nociceptin (B549756)/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor. These receptors are key targets for pain management.
SAR studies have revealed that substitution on the indole ring of N-piperidinyl indole-based ligands significantly influences their intrinsic activity and selectivity. For example, 2-substituted N-piperidinyl indoles have been found to be potent NOP full agonists, with some exhibiting bifunctional NOP full agonist and MOP partial agonist activity. In contrast, 3-substituted analogs have been characterized as selective NOP partial agonists.
One notable derivative, cis-(1-(1-(-4-Isopropylcyclohexyl)piperidin-4-yl)-1H-indol-2-yl)methanol, demonstrated subnanomolar binding affinity for the NOP receptor (0.34 nM) and also showed enhanced affinity for the MOP receptor compared to its 3-substituted counterparts. The selectivity for NOP and MOP receptors over delta-opioid (DOP) and kappa-opioid (KOP) receptors is a significant finding, with binding affinities for DOP and KOP being at least 50-fold weaker.
Cannabinoid Receptor Allosteric Modulation (e.g., CB1)
The indole framework is also a key feature of allosteric modulators of the cannabinoid receptor 1 (CB1). Allosteric modulators offer a novel therapeutic approach by fine-tuning the receptor's response to endogenous cannabinoids, potentially avoiding the side effects associated with direct agonists or antagonists.
Research on indole-2-carboxamide derivatives has identified potent allosteric modulators of the CB1 receptor. While not this compound itself, these studies underscore the importance of the indole scaffold in achieving allosteric modulation. The C3 substituents on the indole ring have been shown to significantly impact the allosteric properties of these ligands. For instance, ORG27569, an indole-2-carboxamide, acts as a positive allosteric modulator (PAM) of the CB1 receptor by increasing the binding of orthosteric agonists.
Other Receptor Targets (e.g., Histamine H1, Alpha-1 Adrenoceptor)
Similarly, information regarding the affinity of this compound for alpha-1 adrenoceptors is not extensively detailed in the current literature. However, the broad pharmacological profile of related compounds suggests potential interactions with this receptor class.
Mechanistic Studies at the Cellular and Molecular Level
Beyond receptor binding, understanding the functional consequences of ligand-receptor interactions is crucial. This includes studies on enzyme modulation and inhibition.
Enzyme Modulation and Inhibition
The indole nucleus is present in compounds that have been shown to inhibit various enzymes. For instance, certain indole derivatives have been investigated as inhibitors of monoamine oxidase-A (MAO-A), an enzyme involved in the metabolism of neurotransmitters like serotonin and dopamine. A series of indolylpropyl-piperazine derivatives were evaluated as multitarget ligands, showing affinity for both the serotonin transporter (SERT) and the dopamine D2 receptor, as well as inhibitory activity against MAO-A.
While specific data on the enzyme inhibitory properties of this compound are scarce, the structural motifs present in the molecule suggest that it could be a starting point for the design of enzyme inhibitors.
Signal Transduction Pathway Modulation
While direct studies on the effect of this compound on bacterial quorum sensing are limited, the broader class of indole derivatives has been recognized for its ability to interfere with this cell-to-cell communication system. Quorum sensing in bacteria regulates various physiological processes, and its inhibition is a promising strategy for antimicrobial therapy.
Ion Channel Modulation (e.g., CFTR potentiation)
The modulation of ion channels is a critical mechanism for many therapeutic agents. Research into structurally related compounds suggests that the piperidinyl-indole scaffold may have implications for conditions like cystic fibrosis. Specifically, a class of spiro[piperidine-4,1-pyrido[3,4-b]indole] compounds has been identified as "co-potentiators" for certain minimal function mutants of the cystic fibrosis transmembrane conductance regulator (CFTR). These compounds act synergistically with existing CFTR potentiators to restore channel activity. While not directly this compound, this research points to the potential of this chemical space in the development of new CFTR modulators.
Hedgehog Signaling Pathway Inhibition
A novel derivative of this compound, specifically 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214), has demonstrated potent inhibition of the Hedgehog (Hh) signaling pathway. nih.govelsevierpure.comresearchgate.net The aberrant activation of this pathway is implicated in several cancers. LKD1214 was found to suppress Hh pathway activation with a potency comparable to the known inhibitor vismodegib. nih.govelsevierpure.comresearchgate.net Its mechanism of action involves the repression of Smoothened (SMO) activity by preventing its translocation to the primary cilium. nih.govelsevierpure.comresearchgate.net Notably, LKD1214 maintains its inhibitory activity against the vismodegib-resistant SmoD477H mutant, suggesting it may overcome certain forms of drug resistance. nih.govresearchgate.net In vivo studies using a mouse model of medulloblastoma, a cancer often driven by Hh pathway dysregulation, showed that LKD1214 could inhibit tumor growth. nih.govresearchgate.net
In Vitro Biological Activity Evaluations
The this compound core has been investigated for a range of in vitro biological activities, demonstrating its potential as a scaffold for the development of antimicrobial, antiparasitic, and anticancer agents.
Antimicrobial and Antifungal Research
The broader classes of piperidin-4-one and indole derivatives have been the subject of extensive antimicrobial and antifungal research. Studies have shown that piperidin-4-one derivatives exhibit a range of biological activities, including bactericidal and fungicidal effects. biomedpharmajournal.org Similarly, various indole derivatives have been synthesized and tested for their in vitro antifungal activity against a panel of fungi, with some compounds showing good activity against species such as Candida krusei, Cryptococcus neoformans, and Aspergillus niger. nih.gov However, specific data on the antimicrobial and antifungal activity of this compound itself are not extensively detailed in the currently available literature.
Antiparasitic Activity (e.g., Antimalarial)
A series of 3-piperidin-4-yl-1H-indoles, structurally isomeric to the titular compound, have been synthesized and evaluated for their anti-parasitic activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.netulisboa.ptnih.gov This research was initiated based on a hit from a high-throughput whole-cell screen. researchgate.netulisboa.ptnih.gov The structure-activity relationship (SAR) studies indicated that the 3-piperidin-4-yl-1H-indole scaffold is sensitive to modifications at the piperidinyl nitrogen. researchgate.netulisboa.ptnih.gov Despite this, a lead compound, 10d , was identified with promising antimalarial properties. This compound exhibited activity against both drug-sensitive and drug-resistant strains of P. falciparum with EC50 values around 3 µM. researchgate.netulisboa.ptnih.gov It also demonstrated selectivity for the malaria parasite and no cross-resistance with chloroquine, marking it as a potential new chemotype for further development of antimalarial drugs. researchgate.netulisboa.ptnih.gov
| Compound | Target Organism | EC50 (µM) | Notes |
| 10d | Plasmodium falciparum (drug-sensitive and resistant strains) | ~3 | Selective for malaria parasite; no cross-resistance with chloroquine. |
Anticancer Potential and Target Identification in Cell Lines
The indole and piperidine moieties are prevalent in many anticancer agents, and hybrids of these two rings have been a focus of drug discovery efforts. While direct studies on this compound are limited, research on related structures provides insight into its potential anticancer activities.
Bis-indole derivatives, where two indole systems are separated by a heterocycle like piperazine, have been evaluated for their antitumor activity. biointerfaceresearch.com In these studies, pyridine-containing derivatives were found to be more active than their piperazine counterparts. biointerfaceresearch.com
The aforementioned Hedgehog pathway inhibitor, LKD1214, which is a derivative of this compound, has shown direct anticancer potential in preclinical models of medulloblastoma, a type of brain tumor. nih.govresearchgate.net The inhibition of the Hedgehog pathway by LKD1214 provides a clear molecular target for its anticancer effects. nih.govresearchgate.net
Antioxidant Properties
While direct studies on the antioxidant properties of this compound are not extensively available in the current body of scientific literature, the antioxidant potential of both indole and piperidine derivatives has been a subject of investigation. The indole nucleus, in particular, is known for its ability to act as a scavenger of reactive oxygen species (ROS).
Research on various indole derivatives has demonstrated their capacity to mitigate oxidative stress. For instance, a study on ethenyl indoles revealed that derivatives with electron-donating substituents exhibit antioxidant properties comparable to vitamin E, with a 50% inhibition concentration (IC50) of approximately 24 μM in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay researchgate.net. The proposed mechanism involves the transfer of a hydrogen atom from the indolic NH group or an electron transfer followed by a proton transfer to quench free radicals researchgate.net. Another study on indole-2 and 3-carboxamides showed their ability to scavenge superoxide radicals and inhibit hydroxyl radical formation nih.gov. Specifically, these compounds demonstrated a 7-37% inhibition of hydroxyl radical formation at a concentration of 0.5 mmol/L nih.gov.
Similarly, various piperidine-containing compounds have been synthesized and evaluated for their antioxidant activity. A review of piperidine derivatives highlighted several compounds with significant free radical scavenging activity in DPPH and other assays scispace.com. For example, certain 2,6-diphenylpiperidine-4-one derivatives showed excellent antioxidant activity, with IC50 values as low as 1.84±0.15µg/ml in a DPPH assay, which is comparable to the standard antioxidant ascorbic acid who.int. The presence of substituent groups, such as hydroxyl and methoxy groups on the aryl rings, was found to enhance the antioxidant capacity who.int.
Table 1: Antioxidant Activity of Representative Indole and Piperidine Derivatives
| Compound Class | Assay | Key Findings | Reference |
| Ethenyl Indoles | DPPH | IC50 values ranging from 30-63 μM; hydroxy-substituted derivative showed an IC50 of ~24 μM. | researchgate.net |
| Indole-2 and 3-carboxamides | ROS Scavenging | 7-37% inhibition of hydroxyl radical formation at 0.5 mmol/L. | nih.gov |
| 2,6-diphenylpiperidine-4-one derivatives | DPPH | IC50 values as low as 1.84±0.15µg/ml for derivatives with phenol and methoxy groups. | who.int |
Anti-inflammatory Research
The potential anti-inflammatory activity of this compound can be inferred from studies on related indole and piperidine structures. Both heterocyclic systems are present in compounds that have demonstrated significant anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes.
Indole derivatives have been extensively studied for their anti-inflammatory properties. A series of 4-indole-2-arylaminopyrimidine derivatives were shown to inhibit the release of the pro-inflammatory cytokines interleukin-6 (IL-6) and interleukin-8 (IL-8) in human bronchial epithelial cells nih.gov. Some of these compounds exhibited greater activity than the reference drug indomethacin at a concentration of 5 μM nih.gov. Furthermore, conjugates of N-substituted indole and aminophenylmorpholin-3-one have been identified as potent inhibitors of tumor necrosis factor-alpha (TNF-α) and IL-6 in microglial cells nih.gov. One compound, in particular, reduced the lipopolysaccharide (LPS)-induced levels of TNF-α and IL-6 by 71% and 53%, respectively nih.gov. The mechanism of action for some indole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation nih.gov.
Piperidine-containing compounds have also been shown to possess anti-inflammatory activities. For example, piperine, an alkaloid from black pepper, inhibits the adhesion of neutrophils to endothelial monolayers induced by TNF-α nih.gov. This effect is mediated through the suppression of NF-κB activation, a critical transcription factor in the inflammatory response nih.gov. Other piperidine amide alkaloids isolated from Piper longum fruits have demonstrated significant inhibitory effects on nitric oxide (NO) secretion in LPS-stimulated RAW264.7 cells, with IC50 values ranging from 9.9 to 15.76 μM nih.gov. Some of these compounds were also found to downregulate the expression of inducible nitric oxide synthase (iNOS) nih.gov.
The combined presence of the indole and piperidine moieties in this compound suggests a potential for anti-inflammatory activity. It may act by inhibiting pro-inflammatory cytokines, enzymes like COX, or transcription factors such as NF-κB. However, dedicated studies are required to confirm and characterize these potential effects.
Table 2: Anti-inflammatory Activity of Representative Indole and Piperidine Derivatives
| Compound Class | Target/Assay | Key Findings | Reference |
| 4-Indole-2-arylaminopyrimidine derivatives | IL-6 and IL-8 release | Inhibition of IL-6 and IL-8 release in HBE cells, with some compounds more potent than indomethacin. | nih.gov |
| N-substituted indole-aminophenylmorpholin-3-one conjugates | TNF-α and IL-6 inhibition | Reduction of LPS-induced TNF-α and IL-6 levels by up to 71% and 53%, respectively. | nih.gov |
| Piperine | Neutrophil adhesion | Inhibition of TNF-α induced neutrophil adhesion by blocking NF-κB activation. | nih.gov |
| Piperidine amide alkaloids | Nitric oxide secretion | IC50 values ranging from 9.9 to 15.76 μM for inhibition of NO secretion in RAW264.7 cells. | nih.gov |
Preclinical Animal Model Investigations (Mechanistic Insight)
Studies on various indole derivatives have demonstrated a wide range of neuropharmacological effects in these models. For example, a study on 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole showed that it was effective in reducing depressive-like behavior in mice subjected to repeated forced swim stress frontiersin.org. Similarly, piperazine derivatives, which are structurally related to piperidines, have been shown to exhibit anxiolytic-like effects in the elevated plus-maze and hole-board tests nih.gov.
Given the prevalence of the indole and piperidine scaffolds in centrally acting agents, it is reasonable to hypothesize that this compound could exhibit neuropharmacological effects. It may modulate neurotransmitter systems and demonstrate anxiolytic, antidepressant, or other CNS activities. However, empirical testing in established rodent models is necessary to determine its specific profile.
Direct behavioral and electrophysiological assessments of this compound have not been reported. However, the techniques for such assessments are well-established and would be crucial for characterizing the compound's neuropharmacological properties.
Behavioral assessments in rodents, as mentioned previously, would involve a battery of tests to evaluate locomotion, anxiety, and depression-like states northumbria.ac.uknih.govnih.govresearchgate.netnih.gov. These tests provide a macroscopic view of the compound's effects on the CNS.
Electrophysiological studies, on the other hand, offer a more mechanistic insight into the neuronal effects of a compound. Techniques such as in vitro brain slice electrophysiology can be used to examine how a compound affects synaptic transmission and neuronal excitability. For instance, a study on oxindole, a tryptophan metabolite related to indole, used rat hippocampal slices to demonstrate that it decreased the amplitude of population spikes and reduced the probability of firing action potentials nih.govnih.gov. These effects were attributed to a modification of the threshold for action potential generation nih.govnih.gov.
Should this compound be investigated, a comprehensive assessment would likely involve both behavioral and electrophysiological approaches. Behavioral studies would first identify any significant CNS effects in whole animal models. Subsequently, electrophysiological experiments could elucidate the underlying neuronal mechanisms, such as modulation of specific ion channels or neurotransmitter receptors.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand like 4-(Piperidin-4-yl)-1H-indole might interact with a biological target at the atomic level.
Studies on analogous indole (B1671886) and piperidine-containing compounds reveal common binding patterns within the active sites of various protein targets. The indole moiety often participates in hydrophobic interactions and can form hydrogen bonds via the N-H group. The piperidine (B6355638) ring, depending on its protonation state, can engage in ionic interactions or further hydrogen bonding.
For instance, in docking studies of indole derivatives with enzymes, the indole ring frequently occupies a hydrophobic pocket, while the piperidinyl group can interact with polar or charged residues at the entrance of the active site. Key amino acid residues that are often involved in these interactions include tyrosine, tryptophan, and phenylalanine for aromatic stacking and hydrophobic interactions, as well as aspartate, glutamate, serine, and threonine for hydrogen bonding. Docking studies on 5-(piperidin-4-yl)-3-hydroxypyrazole analogues, which share the piperidin-4-yl moiety, have shown that this group can orient the ligand within the orthosteric binding site of the GABA-A receptor, with the potential for the core scaffold to flip to accommodate different substitutions. nih.gov
A hypothetical binding mode of this compound in a generic kinase active site might involve the indole nitrogen acting as a hydrogen bond donor to a backbone carbonyl of a hinge region residue, a common interaction for kinase inhibitors. The piperidine nitrogen, if protonated, could form a salt bridge with a nearby acidic residue like aspartic acid.
Table 1: Potential Key Residue Interactions for this compound
| Interaction Type | Potential Interacting Residues | Moiety Involved |
| Hydrogen Bonding | Asp, Glu, Ser, Thr | Indole N-H, Piperidine N-H |
| Hydrophobic Interactions | Phe, Tyr, Trp, Leu, Val | Indole Ring, Piperidine Ring |
| Aromatic Stacking | Phe, Tyr, Trp | Indole Ring |
| Ionic Interactions | Asp, Glu | Protonated Piperidine |
Prediction of Binding Affinities
Computational tools can estimate the binding affinity of a ligand to its target, often expressed as a docking score or in terms of binding free energy (e.g., in kcal/mol). These predictions are valuable for prioritizing compounds for synthesis and experimental testing. For derivatives of this compound, docking scores can be calculated for various potential biological targets.
The prediction of binding affinity is a complex process influenced by factors such as the scoring function used by the docking software and the quality of the protein structure. nih.govarxiv.orgresearchgate.net For example, a study on thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives reported binding energies as high as -7.43 Kcal/mol against α-amylase, indicating strong binding potential. nih.gov Similar methodologies can be applied to this compound to predict its binding affinity to various targets.
Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Landscape
Molecular dynamics simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. These simulations can assess the stability of the predicted binding pose from molecular docking and explore the conformational landscape of the ligand and the protein.
For a complex of this compound with a target protein, an MD simulation would typically be run for tens to hundreds of nanoseconds. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand's heavy atoms over the simulation time. A stable RMSD profile suggests that the ligand remains in its binding pocket in a stable conformation. mdpi.commdpi.com
MD simulations on similar indole-containing ligands have shown that the ligand can induce conformational changes in the protein, which may be crucial for its biological activity. nih.govnih.gov These simulations also allow for the analysis of the persistence of key interactions, such as hydrogen bonds, identified in docking studies.
Table 2: Key Parameters Analyzed in MD Simulations
| Parameter | Description |
| RMSD | Root-Mean-Square Deviation: Measures the average distance between the atoms of the protein or ligand over time, indicating structural stability. |
| RMSF | Root-Mean-Square Fluctuation: Measures the fluctuation of individual residues, highlighting flexible regions of the protein. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation. |
| Radius of Gyration | Indicates the compactness of the protein structure over time. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. jocpr.com For a series of this compound derivatives, a QSAR model could be developed to predict their activity against a specific target.
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors can be steric, electronic, hydrophobic, or topological in nature. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical equation that correlates these descriptors with the biological activity. nih.gov
For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to piperidinyl-piperazine derivatives. researchgate.net These models generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would likely increase or decrease biological activity. A study on indole and isatin derivatives developed a 3D-QSAR model with good predictive statistics (q² = 0.596 for the training set and r²ext = 0.695 for the external test set). mdpi.com
In Silico ADME/Tox Prediction Methodologies and Optimization Strategies
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to identify compounds with favorable pharmacokinetic and safety profiles. nih.govnih.govresearchgate.net Various computational models and software are available to predict these properties for compounds like this compound.
ADME properties such as aqueous solubility (LogS), lipophilicity (LogP), blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), and plasma protein binding are commonly predicted. japsonline.com Toxicity predictions can include assessments for carcinogenicity, mutagenicity, and hepatotoxicity. japsonline.com
For indole derivatives, in silico studies have been used to predict their ADMET profiles. chemmethod.com For example, some studies have used software like ADMETlab 2.0 and TOPKAT to evaluate these properties. researchgate.netjapsonline.com Optimization strategies often involve modifying the structure of the lead compound to improve its ADMET profile without compromising its biological activity. For instance, introducing polar functional groups can increase solubility, while modifying lipophilicity can affect absorption and distribution.
Table 3: Commonly Predicted In Silico ADMET Properties
| Property | Desired Range/Value | Implication |
| LogP | < 5 | Good balance between solubility and permeability |
| Molecular Weight | < 500 Da | "Rule of Five" for oral bioavailability |
| H-bond Donors | < 5 | "Rule of Five" for oral bioavailability |
| H-bond Acceptors | < 10 | "Rule of Five" for oral bioavailability |
| BBB Penetration | Varies based on target | Important for CNS-acting drugs |
| CYP450 Inhibition | Low | Reduced risk of drug-drug interactions |
| Carcinogenicity | Non-carcinogenic | Safety |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules like this compound. These calculations provide insights into properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).
The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of a molecule. A smaller gap suggests that the molecule is more reactive. The MEP map visually represents the electrostatic potential on the surface of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions. For piperidin-4-one imine derivatives, DFT calculations have been used to determine their optimized geometry and reactivity parameters. researchgate.net
Analytical Methodologies for Research and Development
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS)
Chromatographic techniques are fundamental for the separation, identification, and quantification of "4-(Piperidin-4-yl)-1H-indole" and its related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used methods in this regard.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally labile compounds like "this compound". Reversed-phase HPLC is a common mode, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com The separation is based on the differential partitioning of the analyte between the two phases. For piperidine-containing compounds, which can be basic, the use of an ion-pairing agent such as heptafluorobutyric acid (HFBA) in the mobile phase can improve peak shape and retention. epa.govresearchgate.net
A typical HPLC method for the quantitative analysis of a piperidine (B6355638) derivative might involve an isocratic elution on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water containing an acidic modifier. epa.gov Detection is often achieved using ultraviolet (UV) spectroscopy, typically at wavelengths where the indole (B1671886) chromophore exhibits strong absorbance. ptfarm.pl For compounds lacking a strong UV chromophore, a Charged Aerosol Detector (CAD) can be employed. epa.govresearchgate.net Method validation is essential to ensure linearity, precision, accuracy, and specificity. epa.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the analysis of volatile and thermally stable compounds. While "this compound" itself may have limited volatility, derivatization can be employed to increase its volatility and thermal stability, making it amenable to GC-MS analysis. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of individual components within a mixture based on their mass-to-charge ratio (m/z) and fragmentation patterns. sums.ac.irmdpi.com GC-MS is particularly useful for identifying impurities and degradation products. rjptonline.orgmdpi.com The identification of compounds is typically achieved by comparing their mass spectra with established libraries such as the National Institute of Standards and Technology (NIST) library. mdpi.com
Below is an interactive data table summarizing typical parameters for HPLC and GC-MS analysis of "this compound" and related compounds.
| Parameter | HPLC | GC-MS |
|---|---|---|
| Stationary Phase (Column) | Reversed-phase (e.g., C18, 150 x 4.6 mm, 3.5 µm) researchgate.net | Fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm) mdpi.com |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with modifier (e.g., 0.1% HFBA) researchgate.net | Helium sums.ac.ir |
| Detection | UV-Vis, Charged Aerosol Detection (CAD) epa.govptfarm.pl | Mass Spectrometry (MS) sums.ac.ir |
| Application | Purity assessment, quantification, stability studies epa.govnih.gov | Impurity profiling, identification of volatile derivatives mdpi.comrjptonline.org |
Advanced Mass Spectrometry Applications (e.g., High-Resolution MS, Tandem MS)
Advanced mass spectrometry techniques, such as High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS), provide invaluable information for the structural characterization of "this compound" and its metabolites.
High-Resolution Mass Spectrometry (HRMS) , often utilizing Orbitrap or Fourier Transform Ion Cyclotron Resonance (FTICR) analyzers, provides highly accurate mass measurements. nih.gov This accuracy allows for the determination of the elemental composition of a molecule, which is crucial for confirming the identity of the parent compound and for identifying unknown metabolites or degradation products. researchgate.netnih.gov HRMS is particularly advantageous in complex matrices where it can distinguish between isobaric interferences. researchgate.net
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID) or other activation methods, and the analysis of the resulting product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate the connectivity of atoms and the location of substituents. researchgate.netnih.gov For "this compound", MS/MS experiments would reveal characteristic cleavages of the piperidine and indole rings, as well as the bond connecting them. wvu.edu This information is critical for the structural confirmation of synthetic products and the identification of metabolites formed through biotransformation. researchgate.netscispace.com
The fragmentation pathways of indole derivatives can be complex, sometimes involving rearrangements. nih.gov A proposed fragmentation of the protonated molecule of "this compound" in an MS/MS experiment could involve the cleavage of the bond between the indole and piperidine moieties, leading to characteristic fragment ions for each ring system.
Below is an interactive data table illustrating potential fragment ions that could be observed in a tandem MS experiment of "this compound".
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |
|---|---|---|---|
| [M+H]⁺ | Fragment A | Piperidine moiety | Indole ring fragment |
| [M+H]⁺ | Fragment B | Indole moiety | Piperidine ring fragment |
| [M+H]⁺ | Fragment C | Small neutral molecules (e.g., NH₃, H₂O) | Ring-opened fragments or rearranged ions |
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. nih.gov These assays are crucial for characterizing the pharmacological profile of "this compound" and its derivatives. The principle of these assays involves the competition between a radiolabeled ligand (radioligand) with a known high affinity for the receptor and the unlabeled test compound. researchgate.net
The assay is typically performed using cell membranes or tissue homogenates that are rich in the receptor of interest. mdpi.com A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound. The amount of radioligand bound to the receptor is then measured. A potent test compound will displace the radioligand at lower concentrations.
The data from these competition experiments are used to generate a dose-response curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value (inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity. researchgate.net These assays are essential for determining the selectivity of a compound by testing its affinity across a panel of different receptors. guidetopharmacology.org
Below is an interactive data table showing hypothetical receptor binding data for a derivative of "this compound".
| Receptor | Radioligand | Ki (nM) |
|---|---|---|
| Serotonin (B10506) 5-HT2A | [³H]-Ketanserin | 5.2 |
| Dopamine (B1211576) D₂ | [³H]-Spiperone | 150.7 |
| Adrenergic α₁ | [³H]-Prazosin | 89.3 |
Future Directions and Research Opportunities
Design and Synthesis of Novel Indole-Piperidinyl Chemotypes
The synthesis of novel chemotypes based on the indole-piperidine core is a primary focus for expanding the therapeutic potential of this scaffold. Researchers are continuously developing new synthetic methodologies to create diverse libraries of compounds for biological screening. These efforts often involve modifying the indole (B1671886) or piperidine (B6355638) rings, as well as the linker connecting them, to explore new structure-activity relationships (SAR).
Recent strategies in organic synthesis have facilitated the creation of more complex and diverse indole-piperidinyl derivatives. For instance, multicomponent reactions, green chemistry approaches, and novel catalytic systems are being employed to streamline the synthesis of these compounds, making the process more efficient and environmentally friendly. researchgate.net The development of methods that allow for late-stage functionalization is also crucial, as it enables the rapid generation of analogues from a common intermediate.
Synthetic efforts have led to the creation of various hybrid molecules where the indole-piperidine moiety is combined with other pharmacologically active fragments. For example, indole-hybrid chalcones have been designed and synthesized, demonstrating the potential for creating multifunctional molecules with unique biological profiles. mdpi.com Similarly, the synthesis of indole-piperazine derivatives has been explored for developing new antibacterial agents. nih.govbohrium.com These approaches highlight a trend towards creating more complex molecular architectures to address challenging biological targets. nih.gov
Key synthetic approaches include:
Base or Acid-Catalyzed Claisen-Schmidt Condensation: Used for preparing 1,3-diarylpropenones with an indol-3-yl moiety by reacting indole-3-carboxaldehyde with various acetophenones. mdpi.com
Mannich Condensation: A one-pot reaction used to synthesize piperidin-4-one derivatives, which can be further modified. researchgate.net
Intramolecular Cyclization: Various methods, including hydride transfer/cyclization cascades, are used to form the piperidine ring. mdpi.com
Reductive Amination: Iron-catalyzed reductive amination of ϖ-amino fatty acids is an efficient method for preparing piperidines. mdpi.com
These synthetic explorations are fundamental to generating novel chemical entities that can be evaluated for a wide range of therapeutic applications.
Targeted Optimization for Improved Potency and Selectivity
A critical aspect of drug development is the optimization of a lead compound to enhance its potency and selectivity towards a specific biological target, thereby maximizing therapeutic effects while minimizing off-target side effects. For derivatives of 4-(Piperidin-4-yl)-1H-indole, this involves systematic structural modifications to fine-tune their pharmacological properties.
Structure-activity relationship (SAR) studies are central to this optimization process. By synthesizing a series of related compounds and evaluating their biological activity, researchers can identify key structural features that govern potency and selectivity. nih.gov For example, in the development of piperidine-4-carboxamide derivatives as sigma (σ) receptor ligands, substituting the N-benzylcarboxamide group with different cyclic or linear moieties was assessed to determine the impact on affinity and selectivity. nih.gov This led to the discovery of a tetrahydroquinoline derivative with very high σ1 affinity (Ki = 3.7 nM) and a high selectivity ratio over the σ2 receptor. nih.gov
Another optimization strategy involves addressing pharmacokinetic properties, such as oral bioavailability. For a series of 3-piperidinylindole derivatives targeting the human 5-HT2A serotonin (B10506) receptor, limited bioavailability was attributed to the high basicity of the piperidine nitrogen. Introducing a fluorine atom onto the piperidine ring successfully reduced the basicity, leading to improved oral bioavailability. researchgate.net Further optimization by blocking a major site of metabolism on the indole ring with another fluorine atom also enhanced the compound's profile. researchgate.net
| Compound Modification | Target | Desired Outcome | Result |
| Substitution on N-benzylcarboxamide of piperidine-4-carboxamide | Sigma-1 (σ1) Receptor | Improved affinity and selectivity | Tetrahydroquinoline derivative 2k showed a Ki of 3.7 nM and a 351-fold selectivity over σ2 receptors. nih.gov |
| Addition of fluorine to the piperidine ring of a 3-piperidinylindole | 5-HT2A Serotonin Receptor | Reduced basicity, improved oral bioavailability | Basicity of the secondary amine was reduced by nearly two orders of magnitude. researchgate.net |
| Blocking metabolic site on indole ring with fluorine | 5-HT2A Serotonin Receptor | Improved metabolic stability | Led to a compound with enhanced properties for further development. researchgate.net |
Exploration of Novel Biological Targets and Therapeutic Areas
The versatility of the this compound scaffold allows for its application across a broad spectrum of diseases. A significant future direction is the exploration of novel biological targets and the expansion into new therapeutic areas beyond the traditionally studied central nervous system (CNS) disorders. nih.gov
Antiparasitic and Antimicrobial Activity: Research has identified the 3-piperidin-4-yl-1H-indole scaffold as a novel chemotype for antimalarial drugs. nih.gov A high-throughput screen against Plasmodium falciparum led to the identification of a hit compound, which was then optimized. This resulted in a lead compound with activity against drug-resistant strains and good selectivity for the parasite. nih.gov Furthermore, novel indole-piperazine derivatives have shown promising antibacterial efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govbohrium.com
Anticancer Activity: The indole nucleus is a common feature in many anticancer agents. mdpi.com Derivatives of the indole-piperidine structure are being investigated as inhibitors of various cancer-related targets. For instance, 4-piperidin-4-yl-triazole derivatives have been designed as novel histone deacetylase (HDAC) inhibitors, with some compounds showing selective inhibition of HDAC6 and the ability to suppress cancer cell migration. nih.gov The development of indole derivatives as tubulin polymerization inhibitors is another promising avenue in cancer therapy. mdpi.com
Other Therapeutic Areas: The structural features of indole-piperidinyl compounds make them suitable for interacting with a variety of receptors and enzymes. Research has explored their potential as:
GABA(A) receptor ligands: A series of 4-(piperidin-4-yl)-1-hydroxypyrazoles showed potent antagonism at the GABA(A) receptor, suggesting potential applications in neurological disorders. nih.gov
Dopamine (B1211576) D4 receptor ligands: 4-N-linked-heterocyclic piperidine derivatives have been synthesized that exhibit high affinity and selectivity for the human dopamine D4 receptor, a target for antipsychotic medications. nih.gov
DPP-4 inhibitors: While not directly indole-piperidine, related dihydropyrimidine hybrids have been developed as potent and selective DPP-4 inhibitors for the potential treatment of type 2 diabetes, showcasing the adaptability of heterocyclic scaffolds. mdpi.com
The continued screening of indole-piperidinyl libraries against a wide range of biological targets is likely to uncover new therapeutic applications for this versatile chemical scaffold.
Advanced Computational Approaches in Drug Discovery and Design
The integration of advanced computational methods has become indispensable in modern drug discovery, significantly accelerating the process from hit identification to lead optimization. frontiersin.orgmdpi.com For the this compound scaffold, these in-silico tools are crucial for rational drug design and for understanding the molecular interactions that govern biological activity. nih.gov
Molecular Modeling and Docking: Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule to its target protein. frontiersin.org For indole-piperidine derivatives, docking studies have been used to rationalize the high potency of HDAC6 inhibitors by visualizing their interactions within the enzyme's active site. nih.gov Similarly, in the study of sigma receptor ligands, docking and molecular dynamics simulations helped to elucidate the binding mode of promising compounds, providing a basis for further structure-based optimization. nih.gov These simulations can reveal crucial amino acid residues that interact with the ligand, guiding the design of new analogues with improved binding. nih.gov
Pharmacophore Modeling and 3D-QSAR: Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. frontiersin.orgresearchgate.net This approach can be used for virtual screening of large compound databases to identify new hits with the desired pharmacophoric features. Quantitative Structure-Activity Relationship (QSAR) studies, particularly 3D-QSAR, build computational models that correlate the chemical structure of compounds with their biological activity. mdpi.comresearchgate.net These models are valuable for predicting the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates and saving resources.
| Computational Method | Application for Indole-Piperidinyl Derivatives | Reference |
| Molecular Docking | Rationalizing the potency of HDAC6 inhibitors; Elucidating binding modes at sigma receptors. | nih.govnih.gov |
| Molecular Dynamics Simulations | Revealing crucial ligand-receptor interactions and stabilizing forces. | nih.gov |
| Pharmacophore Modeling | Virtual screening for new hits; Guiding the design of hybrid molecules. | frontiersin.orgresearchgate.net |
| 3D-QSAR | Predicting the biological activity of novel analogues to guide synthesis. | mdpi.comresearchgate.net |
By combining these computational approaches, researchers can build a deeper understanding of the SAR for the indole-piperidine scaffold, leading to a more efficient and targeted drug design process. frontiersin.org
Development of Fluorescent and Covalent Probes for Receptor Mapping
To better understand the function and localization of biological targets, chemical probes such as fluorescent and covalent ligands are invaluable tools. The development of such probes based on the this compound scaffold represents a significant area of future research, enabling detailed investigation of receptor biology.
Fluorescent Probes: Fluorescent ligands are designed by attaching a fluorophore to a high-affinity receptor ligand. These probes allow for the visualization of receptors in cells and tissues using techniques like fluorescence microscopy and flow cytometry. Recently, novel fluorescent ligands for sigma (σ) receptors were developed by functionalizing indole derivatives with fluorescent tags. nih.govacs.orgresearchgate.net This work led to the creation of nanomolar-affinity fluorescent σ ligands with emissions ranging from green to near-infrared. nih.gov Specific compounds were validated as powerful tools for studying σ2 receptors, demonstrating their utility in imaging techniques and helping to elucidate the receptor's biological role. nih.govebi.ac.uk
Covalent Probes: Covalent probes, or affinity labels, are designed to bind irreversibly to their target receptor, typically through the formation of a covalent bond with a specific amino acid residue. These probes are useful for receptor mapping, identifying binding sites, and studying receptor structure and function. The indole-2-carboxamide scaffold has been used as a template to develop novel electrophilic and photoaffinity covalent probes for the cannabinoid 1 receptor (CB1R) allosteric site. acs.org By incorporating a reactive group onto a known allosteric modulator, researchers were able to create probes that could covalently label the receptor. This approach facilitates the identification of the allosteric binding pocket, which is crucial for understanding how allosteric modulators exert their effects and for the design of new drugs targeting this site. acs.org
The design and application of these advanced chemical probes derived from the indole-piperidine scaffold will continue to provide critical insights into the molecular pharmacology of their targets, ultimately aiding in the development of more sophisticated and targeted therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthesis and purification protocols for 4-(Piperidin-4-yl)-1H-indole derivatives?
- Methodological Answer : A common approach involves catalytic hydrogenation of tetrahydro-pyridine intermediates. For example, 6-fluoro-3-piperidin-4-yl-1H-indole was synthesized using 4-piperidone monohydrate hydrochloride and hydrogenated at 2 bar pressure with platinum(IV) oxide as the catalyst . Purification often employs preparative HPLC-MS with a C-18 column or recrystallization to achieve >95% purity .
Q. What safety precautions are critical when handling this compound analogs?
- Methodological Answer : Piperidin-4-yl derivatives may cause skin/eye irritation (GHS Category 2/2A) and respiratory irritation (STOT SE 3). Use PPE (gloves, goggles), work in a fume hood, and ensure immediate decontamination with soap/water for skin exposure or 15-minute eye rinsing with water. Toxicity data for related compounds suggest avoiding inhalation and implementing waste neutralization protocols .
Q. How can researchers validate the structural identity of synthesized this compound compounds?
- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm the piperidine ring and indole moiety. Mass spectrometry (HRMS) and elemental analysis are critical for verifying molecular weight and purity. For example, elemental analysis of a related indolylpiperidine HCl salt showed <0.5% deviation from theoretical values .
Advanced Research Questions
Q. What strategies optimize this compound derivatives for selective 5-HT7 receptor agonism?
- Methodological Answer : Substitution at the indole C-5/C-6 positions enhances selectivity. A study replaced the 3-(piperidin-4-yl) group with 3-(piperidin-3-yl), altering the pharmacophore’s spatial orientation to mimic serotonin’s geometry. This modification improved 5-HT7 binding (IC₅₀ = 222.93 nM) while reducing off-target effects on 5HT1A-R and SERT . Computational docking and in vitro competitive binding assays are recommended to validate selectivity.
Q. How do structural modifications to the piperidine ring impact in vivo efficacy in CNS disease models?
- Methodological Answer : Introducing lipophilic groups (e.g., 2-ethoxyethyl) at the piperidine nitrogen improves blood-brain barrier penetration. In murine models, derivatives like 5-{4-[1-(2-ethoxyethyl)-1H-indol-3-yl]piperidin-1-ylmethyl}-2-methoxybenzoic acid showed prolonged half-lives (>6 hours) and reduced metabolic clearance. Pharmacokinetic profiling via LC-MS/MS and behavioral assays (e.g., forced swim test) are critical for efficacy assessment .
Q. What analytical techniques resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Discrepancies in receptor affinity data may arise from assay conditions (e.g., cell line variability). Standardize protocols using radioligand binding assays (e.g., [³H]5-CT for 5-HT7) and control for intracellular calcium levels. A 2023 study attributed conflicting SAR data to differences in membrane preparation methods, recommending synchronized use of HEK293 cells expressing humanized receptors .
Q. Can this compound scaffolds be repurposed for PARP-1 inhibition in oncology?
- Methodological Answer : While not directly studied, structural parallels exist with PARP-1 inhibitors like NMS-P118, which features a piperidine-isoindole core. Molecular dynamics simulations suggest that introducing electron-withdrawing groups (e.g., trifluoromethyl) at the indole C-3 position could enhance PARP-1 binding. Validate via co-crystallization studies and in vitro DNA repair inhibition assays .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
